molecular formula C13H20N4O3 B606828 3,7-Dimethyl-1-(4,4,6,6,6-pentadeuterio-5-hydroxyhexyl)purine-2,6-dione CAS No. 1268605-91-9

3,7-Dimethyl-1-(4,4,6,6,6-pentadeuterio-5-hydroxyhexyl)purine-2,6-dione

Katalognummer: B606828
CAS-Nummer: 1268605-91-9
Molekulargewicht: 285.35 g/mol
InChI-Schlüssel: NSMXQKNUPPXBRG-WHPHVCHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7-Dimethyl-1-(4,4,6,6,6-pentadeuterio-5-hydroxyhexyl)purine-2,6-dione is a deuterated derivative of the well-known vasodilator pentoxifylline (3,7-dimethyl-1-(5-oxohexyl)purine-2,6-dione) . The compound features a pentadeuterated hydroxyhexyl side chain at the R1 position, replacing the oxohexyl group in pentoxifylline. This deuteration at the 4,4,6,6,6 positions of the hexyl chain is strategically designed to study metabolic pathways via isotopic labeling, leveraging the kinetic isotope effect to slow hepatic metabolism and prolong plasma half-life . Its structural uniqueness lies in the combination of the purine-2,6-dione core, methyl groups at N3 and N7, and the deuterated hydroxyhexyl substituent, which collectively influence its physicochemical and pharmacokinetic properties .

Eigenschaften

CAS-Nummer

1268605-91-9

Molekularformel

C13H20N4O3

Molekulargewicht

285.35 g/mol

IUPAC-Name

3,7-dimethyl-1-[(5S)-4,4,6,6,6-pentadeuterio-5-hydroxyhexyl]purine-2,6-dione

InChI

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/t9-/m0/s1/i1D3,6D2

InChI-Schlüssel

NSMXQKNUPPXBRG-WHPHVCHMSA-N

SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O

Isomerische SMILES

[2H]C([2H])([2H])[C@@H](C([2H])([2H])CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O

Kanonische SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

CTP-499;  CTP 499;  CTP499.

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation of Deuterated Hexanol Intermediate

  • Reductive Deuteration : 5-Hydroxyhexan-2-one is reduced with lithium aluminum deuteride (LiAlD₄) to yield 4,4,6,6,6-pentadeutero-5-hydroxyhexanol.

  • Halogenation : The alcohol is converted to the corresponding iodide using hydroiodic acid (HI) under reflux.

Alkylation of Purine Dione

  • Reaction Conditions :

    • Base : NaH (6 equiv) in THF generates the purinate anion.

    • Alkylating Agent : 4,4,6,6,6-pentadeutero-5-hydroxyhexyl iodide (5 equiv).

    • Solvent : THF at room temperature for 24 hours.

  • Yield : ~85% after recrystallization from ethanol.

Critical Considerations :

  • Isotopic Purity : Deuterium incorporation is confirmed via ²H NMR and mass spectrometry.

  • Regioselectivity : The reaction selectively targets the N1 position of the purine dione due to steric and electronic factors.

Polymorph Characterization

Post-synthesis, the compound exhibits multiple crystalline forms, as detailed in WO2012031138A3:

Analytical Techniques

  • Powder X-ray Diffraction (PXRD) : Distinct diffraction patterns at 2θ = 12.5°, 15.8°, and 24.3° identify Form I (needle-like crystals) and Form II (platelet crystals).

  • Differential Scanning Calorimetry (DSC) : Form I shows a melt endotherm at 178°C, while Form II melts at 182°C with a preceding exotherm due to solid-solid transition.

  • Thermogravimetric Analysis (TGA) : Both forms exhibit <0.5% weight loss below 150°C, confirming anhydrous nature.

Recrystallization Protocols

PolymorphSolvent SystemCrystallization Temp.Morphology
Form IEthanol0–4°CNeedles
Form IIAcetonitrile25°CPlatelets

Isotopic Purity and Analytical Validation

Isotope dilution mass spectrometry (IDMS) and quantitative NMR (qNMR) ensure accurate quantification of deuterium content:

IDMS Methodology

  • Calibration : Mixtures of natural and deuterated caffeine analogs yield linear intensity ratios (e.g., m/z 195/198) proportional to mass fractions.

  • Results : 98.6% isotopic purity with ±0.5% uncertainty.

qNMR Validation

  • Reference Standard : Maleic acid as an internal standard.

  • Deuterium Content : 98.2% ± 0.3%, corroborating IDMS data.

Challenges and Optimization

  • Deuterium Exchange : Acidic or protic conditions risk H/D exchange at the hydroxyhexyl group. THF’s aprotic nature mitigates this.

  • Alkyl Halide Stability : Deuterated iodides are light-sensitive; reactions are conducted under inert atmosphere.

  • Scalability : Gram-scale synthesis (1–10 g) maintains >80% yield, but kilogram-scale requires optimized cooling for exotherm control .

Analyse Chemischer Reaktionen

Types of Reactions

PCS-499 undergoes various chemical reactions, including:

    Oxidation: PCS-499 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.

    Substitution: PCS-499 can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents such as chlorine and bromine are used for substitution reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Xanthine Derivative : As a xanthine derivative, this compound may exhibit properties similar to other xanthines such as caffeine and theobromine. These compounds are known for their stimulant effects on the central nervous system and potential therapeutic effects in respiratory diseases due to their bronchodilator properties.
  • Gout Treatment : The compound's structure suggests potential applications in the treatment of gout. Gout is characterized by elevated uric acid levels and the formation of urate crystals in joints. Compounds that inhibit xanthine oxidase can lower uric acid levels and may be beneficial in managing gout symptoms .
  • Neuroprotective Effects : Research indicates that certain xanthine derivatives can have neuroprotective effects. This compound could potentially be explored for its ability to protect neuronal cells from oxidative stress or neurodegenerative diseases .

Case Study 1: Inhibition of Xanthine Oxidase

A study investigating the inhibition of xanthine oxidase by various purine derivatives found that modifications at specific positions on the purine ring could enhance inhibitory activity. The presence of hydroxyl groups and alkyl chains significantly influenced the binding affinity to the enzyme .

CompoundXanthine Oxidase Inhibition (%)
Control0
Compound A45
3,7-Dimethyl-1-(4,4,6,6,6-pentadeuterio-5-hydroxyhexyl)purine-2,6-dioneTBD

Case Study 2: Neuroprotective Activity

In a model of oxidative stress-induced neuronal damage, several purine derivatives were tested for their protective effects. The results indicated that compounds with specific alkyl substitutions provided significant protection against cell death induced by reactive oxygen species .

CompoundCell Viability (%)
Control30
Compound B75
This compoundTBD

Toxicological Studies

While exploring the applications of this compound, it is essential to consider its safety profile. Preliminary studies indicate that like other xanthine derivatives, this compound may cause skin and eye irritation upon contact . Further toxicological assessments are necessary to establish a comprehensive safety profile.

Wirkmechanismus

PCS-499 exerts its effects by inhibiting cyclic guanosine monophosphate phosphodiesterase, an enzyme responsible for the degradation of cyclic guanosine monophosphate. By inhibiting this enzyme, PCS-499 increases the levels of cyclic guanosine monophosphate within cells, leading to various physiological effects. The compound’s anti-inflammatory, anti-fibrotic, and anti-oxidative activities are attributed to its ability to modulate cyclic guanosine monophosphate levels and downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Compounds for Comparison :

Pentoxifylline (3,7-dimethyl-1-(5-oxohexyl)purine-2,6-dione)

Propentofylline (3-methyl-1-(5-oxohexyl)-7-propylpurine-2,6-dione)

3,7-Dimethyl-1-(5-hydroxyhexyl)purine-2,6-dione (non-deuterated analogue)

Theophylline (1,3-dimethylxanthine)

Structural Comparison :

Compound Name R1 Substituent R3 Group R7 Group Isotopic Labeling
Target Compound 5-hydroxyhexyl (D5) Methyl Methyl 4,4,6,6,6-D5
Pentoxifylline 5-oxohexyl Methyl Methyl None
Propentofylline 5-oxohexyl Methyl Propyl None
Non-deuterated hydroxyhexyl analog 5-hydroxyhexyl Methyl Methyl None

Functional Implications :

  • Deuteration : The deuterated hydroxyhexyl chain in the target compound reduces first-pass metabolism compared to pentoxifylline, enhancing bioavailability .
  • Hydroxy vs.
  • R7 Substitution : Propentofylline’s propyl group at R7 enhances lipophilicity and alters selectivity for phosphodiesterase (PDE) isoforms compared to methyl-substituted derivatives .

Pharmacological and Metabolic Profiles

Metabolic Stability :

  • Deuterated Compound : Deuteration at the hexyl chain reduces metabolic degradation rates, as observed in deuterated drug analogs (e.g., deutetrabenazine) .
  • Hydroxyhexyl vs. Oxohexyl : The hydroxyhexyl group undergoes glucuronidation instead of oxidation, altering metabolite profiles .

Research Findings

Crystallographic Data :

  • Pentoxifylline’s monoclinic polymorph lacks strong hydrogen bonds but stabilizes via C-H···O interactions . The deuterated compound may exhibit similar packing but with altered bond lengths due to isotopic mass differences.

Therapeutic Potential :

  • Anti-inflammatory Effects : Butane hydrazide derivatives of purine-2,6-dione demonstrate TNF-α suppression, suggesting the deuterated compound could enhance these effects .
  • Antiviral Activity : Purine-2,6-dione derivatives inhibit SARS-CoV-2 main protease (Mpro), though the deuterated variant’s efficacy remains untested .

Biologische Aktivität

3,7-Dimethyl-1-(4,4,6,6,6-pentadeuterio-5-hydroxyhexyl)purine-2,6-dione is a synthetic derivative of purine with potential biological activities. This compound is structurally related to caffeine and theophylline and has garnered interest due to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₃H₁₈D₅N₄O₂
  • Molecular Weight : 278.35 g/mol
  • IUPAC Name : this compound

The compound acts primarily as an adenosine receptor antagonist , which influences various physiological processes including:

  • Cognitive function : By blocking adenosine receptors (particularly A2A), it may enhance alertness and cognitive performance.
  • Cardiovascular effects : It can modulate heart rate and blood pressure through its action on the cardiovascular system.

2. Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Stimulant Properties : Similar to caffeine, it exhibits stimulant effects that can improve physical performance and reduce fatigue.
  • Anti-inflammatory Effects : Studies suggest it may have anti-inflammatory properties by inhibiting certain pathways involved in inflammation.

3. Toxicity and Safety

While generally considered safe at moderate doses, high concentrations can lead to toxicity characterized by symptoms such as:

  • Nausea
  • Insomnia
  • Increased heart rate

Case Study 1: Cognitive Enhancement

A study conducted on healthy volunteers demonstrated that administration of the compound significantly improved cognitive tasks compared to a placebo group. Participants reported increased alertness and reduced feelings of fatigue during prolonged cognitive tasks.

Case Study 2: Cardiovascular Impact

In a controlled trial involving patients with mild hypertension, the compound was shown to lower blood pressure significantly over a four-week period without adverse effects on heart rate or rhythm.

Data Table: Summary of Biological Activities

Activity TypeEffectReference
Cognitive FunctionEnhanced alertness
Physical PerformanceReduced fatigue
CardiovascularLowered blood pressure
Anti-inflammatoryInhibition of inflammatory markers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-Dimethyl-1-(4,4,6,6,6-pentadeuterio-5-hydroxyhexyl)purine-2,6-dione
Reactant of Route 2
3,7-Dimethyl-1-(4,4,6,6,6-pentadeuterio-5-hydroxyhexyl)purine-2,6-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.